(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine
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Overview
Description
(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine is a chemical compound with the molecular formula C10H20N2O It is known for its unique structure, which includes a cyclopropylmethyl group, a methyl group, and a morpholin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine typically involves the reaction of cyclopropylmethylamine with formaldehyde and morpholine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)(methyl)(morpholin-4-ylmethyl)amine
- (Cyclopropylmethyl)(ethyl)(morpholin-2-ylmethyl)amine
- (Cyclopropylmethyl)(methyl)(piperidin-2-ylmethyl)amine
Uniqueness
(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-cyclopropyl-N-methyl-N-(morpholin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H20N2O/c1-12(7-9-2-3-9)8-10-6-11-4-5-13-10/h9-11H,2-8H2,1H3 |
InChI Key |
YCMRZNXXWZTYMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC1)CC2CNCCO2 |
Origin of Product |
United States |
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